

Physicochemical Properties of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(2-Chlorophenyl)propionic acid**

Cat. No.: **B156443**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(2-Chlorophenyl)propionic acid** (CAS No. 1643-28-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Data

The fundamental physicochemical properties of **3-(2-Chlorophenyl)propionic acid** are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	$C_9H_9ClO_2$	[1] [2]
Molecular Weight	184.62 g/mol	[1] [2]
Melting Point	94-96 °C	[3]
Boiling Point	171 °C at 10 mmHg	[3]
pKa	4.58 at 25 °C	[3]
Aqueous Solubility	Sparingly soluble in water.	[3]
logP (Octanol-Water Partition Coefficient)	Value not experimentally determined. A computed value would be necessary.	
Appearance	White to off-white crystalline solid.	[3]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of **3-(2-Chlorophenyl)propionic acid** are outlined below. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

The melting point of **3-(2-Chlorophenyl)propionic acid** can be determined using a capillary melting point apparatus.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Apparatus and Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- **3-(2-Chlorophenyl)propionic acid**, finely powdered
- Thermometer

- Spatula

Procedure:

- A small amount of finely powdered **3-(2-Chlorophenyl)propionic acid** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point

The boiling point of **3-(2-Chlorophenyl)propionic acid** is determined at a reduced pressure due to its high boiling point at atmospheric pressure. A common method involves using a Thiele tube or a similar apparatus for vacuum distillation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Apparatus and Materials:

- Thiele tube or similar heating apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- **3-(2-Chlorophenyl)propionic acid**
- Heat source (e.g., Bunsen burner or heating mantle)
- Vacuum source

Procedure:

- A small amount of **3-(2-Chlorophenyl)propionic acid** is placed in the test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 10 mmHg).
- The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- Heating is discontinued when a steady stream of bubbles is observed.
- The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at the measured pressure.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of **3-(2-Chlorophenyl)propionic acid** can be accurately determined by potentiometric titration.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Apparatus and Materials:

- pH meter with a glass electrode
- Buret
- Beaker
- Magnetic stirrer and stir bar
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- **3-(2-Chlorophenyl)propionic acid**
- Deionized water

Procedure:

- A precisely weighed sample of **3-(2-Chlorophenyl)propionic acid** is dissolved in a known volume of deionized water in a beaker.
- A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
- The pH electrode is calibrated using standard buffer solutions and then immersed in the sample solution.
- The initial pH of the solution is recorded.
- The standardized NaOH solution is added in small, precise increments from the buret.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Aqueous Solubility

The solubility of **3-(2-Chlorophenyl)propionic acid** in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Apparatus and Materials:

- Scintillation vials or flasks
- Shaker or rotator
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC

- **3-(2-Chlorophenyl)propionic acid**
- Deionized water

Procedure:

- An excess amount of **3-(2-Chlorophenyl)propionic acid** is added to a known volume of deionized water in a vial.
- The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to separate the undissolved solid.
- A known volume of the clear supernatant is carefully removed and diluted as necessary.
- The concentration of **3-(2-Chlorophenyl)propionic acid** in the diluted supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
- The solubility is then calculated based on the measured concentration and the dilution factor.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification of the analyte in one or both phases.[22][23][24][25][26]

Apparatus and Materials:

- Separatory funnel or centrifuge tubes
- Shaker
- Centrifuge
- Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)

- **3-(2-Chlorophenyl)propionic acid**

- 1-Octanol (pre-saturated with water)

- Water (pre-saturated with 1-octanol)

Procedure:

- A known amount of **3-(2-Chlorophenyl)propionic acid** is dissolved in either water or 1-octanol.

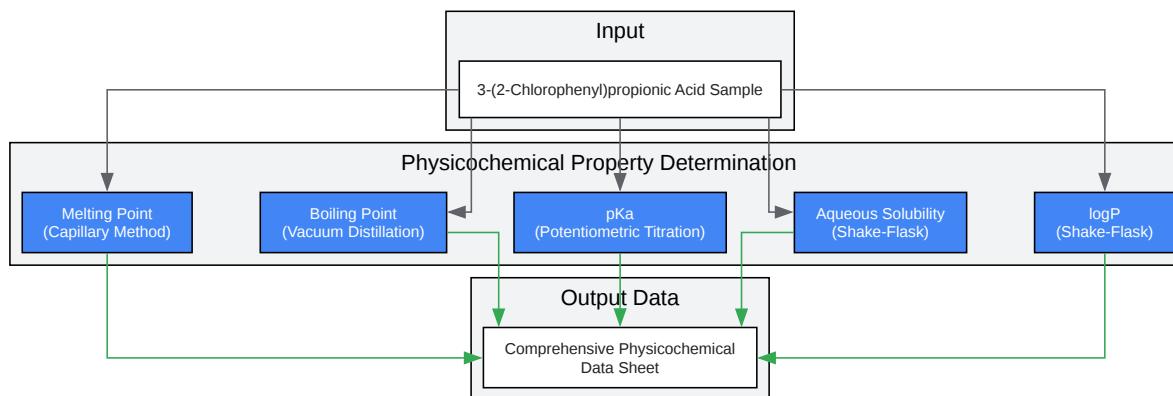
- A known volume of this solution is placed in a separatory funnel or centrifuge tube.

- A known volume of the other solvent (1-octanol or water, respectively) is added.

- The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

- The mixture is then centrifuged to ensure complete separation of the two phases.

- The concentration of **3-(2-Chlorophenyl)propionic acid** in the aqueous phase is determined using a suitable analytical method.


- The concentration in the octanol phase can be determined by mass balance or by direct measurement.

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

- The logP is the base-10 logarithm of the partition coefficient.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an organic acid like **3-(2-Chlorophenyl)propionic acid**.

[Click to download full resolution via product page](#)

Physicochemical property characterization workflow.

This guide provides essential data and standardized methodologies for the physicochemical characterization of **3-(2-Chlorophenyl)propionic acid**, facilitating its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Chlorophenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. figshare.com [figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. bellevuecollege.edu [bellevuecollege.edu]
- 20. chem.ws [chem.ws]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Octanol–Water Partition Coefficient Measurement by a Simple ^1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. rc.usf.edu [rc.usf.edu]
- To cite this document: BenchChem. [Physicochemical Properties of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156443#physicochemical-properties-of-3-2-chlorophenyl-propionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com